molecular formula C10H10ClFN4O2 B1178559 [5-(6-Chloropurin-9-yl)-4-fluorooxolan-2-yl]methanol CAS No. 132722-95-3

[5-(6-Chloropurin-9-yl)-4-fluorooxolan-2-yl]methanol

Cat. No.: B1178559
CAS No.: 132722-95-3
M. Wt: 272.66 g/mol
InChI Key: DZZDUTMJKITBNC-UHFFFAOYSA-N
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Description

Historical Context and Significance of Nucleoside Analogs as Therapeutic Agents

The history of nucleoside analogs in medicine spans several decades, marked by the discovery and development of compounds with increasing specificity and efficacy. Early research focused on modifying the structure of natural nucleosides to achieve desired biological effects. nih.gov This foundational work laid the groundwork for the rational design of analogs with improved pharmacokinetic and pharmacodynamic properties. acs.org

Evolution of Nucleoside Analog Design

The evolution of nucleoside analog design has involved systematic modifications to both the nucleobase and the sugar moiety. acs.org Initial modifications were relatively simple, focusing on changes to the sugar ring, such as the introduction of arabinose sugars or the removal of hydroxyl groups. nih.gov The discovery of compounds like acyclovir, an acyclic guanosine (B1672433) mimic, marked a significant step, demonstrating high selectivity for virally infected cells. nih.govelsevier.es Subsequent efforts explored a wide range of modifications, including changes to the sugar ring size, the introduction of different atoms into the ring (e.g., sulfur or oxygen), and the creation of carbocyclic nucleosides where a carbon atom replaces the furanose oxygen. nih.gov More recent developments have involved complex modifications, often incorporating multiple structural changes within a single analog. nih.gov The development of prodrug strategies, such as ProTides, has also emerged to enhance the delivery and intracellular activation of nucleoside analogs, bypassing limitations like poor absorption or rapid enzymatic breakdown. aacrjournals.org

Therapeutic Modalities Explored for Nucleoside Analogs

Nucleoside analogs have demonstrated therapeutic utility across several modalities. They are widely used as antiviral agents to treat infections caused by viruses such as HIV, hepatitis viruses, and herpes simplex virus. frontiersin.orgmdpi.comsouthernresearch.orgbiorxiv.org Their ability to inhibit viral genome replication makes them effective in controlling viral load and managing chronic infections. mdpi.commdpi.com In oncology, nucleoside analogs serve as anticancer agents by interfering with DNA synthesis and repair in rapidly dividing cancer cells. frontiersin.orgmdpi.comnih.gov Clinically used anticancer nucleoside analogs include cladribine (B1669150), fludarabine, and gemcitabine. nih.govsouthernresearch.orgnih.gov Beyond antiviral and anticancer applications, some nucleoside analogs have also been explored for their potential as immunosuppressants and in treating bacterial and fungal infections, although their use in antibacterial therapy has been less explored compared to antiviral and anticancer applications. frontiersin.orgsouthernresearch.org

Overview of Halogenation in Nucleoside Analog Design

The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into organic molecules is a common strategy in medicinal chemistry to modulate their properties. ec2-big-nse.deacs.org Halogen substituents can significantly influence a molecule's physicochemical properties, including lipophilicity, electronic distribution, and the ability to form specific intermolecular interactions like halogen bonds. ec2-big-nse.depnas.orgresearchgate.net These changes can, in turn, impact a compound's bioactivity, metabolic stability, and pharmacokinetic profile. acs.orgec2-big-nse.deoup.com

Role of Halogen Substituents in Modifying Nucleoside Properties

Halogen substituents play a multifaceted role in modifying the properties of nucleoside analogs. Their electronegativity and size can influence the electronic and steric profile of the molecule, affecting its interaction with target enzymes and transporters. researchgate.netoup.com Halogenation can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, such as deamination by enzymes like adenosine (B11128) deaminase (ADA). asm.orgnih.gov The lipophilicity of a nucleoside analog can also be tuned by the introduction of halogens, influencing its cellular uptake and distribution. Furthermore, halogen atoms can participate in halogen bonding interactions with biological targets, providing additional binding affinity and specificity. pnas.orgresearchgate.net

Specific Impact of 2-Chloro and 2'-Fluoro Modifications on Nucleoside Analogs

Specific halogen modifications, such as the introduction of chlorine at the 2-position of the purine (B94841) base and fluorine at the 2'-position of the sugar moiety, have been explored in nucleoside analog design. The presence of a chlorine atom at the 2-position of the adenine (B156593) base, as seen in cladribine (2-chloro-2'-deoxyadenosine), has been shown to increase stability, particularly against deamination by ADA. nih.govmdpi.com This modification contributes to a longer intracellular half-life of the active metabolite.

The introduction of a fluorine atom at the 2'-position of the sugar ring is another common modification with significant effects. oup.comoup.com A 2'-fluoro substituent can influence the sugar pucker conformation, which is crucial for recognition by viral and cellular enzymes. oup.com It can also enhance resistance to nuclease degradation, thereby increasing the stability of the nucleoside analog. oup.comoup.com Furthermore, the electron-withdrawing nature of fluorine can affect the acidity of neighboring hydroxyl groups and influence interactions with binding sites. oup.com The 2'-fluoro modification has been successfully incorporated into several antiviral and anticancer nucleoside analogs. oup.comcardiff.ac.uk

Problem Statement and Research Gaps Pertaining to 2-Cl-2'-F-ddP Class of Compounds

The compound 2-Cl-2'-F-ddP, which can be inferred to be a dideoxy purine nucleoside analog with a chlorine at the 2-position of the purine base and a fluorine at the 2'-position of the sugar (likely 2-chloro-2'-fluoro-2',3'-dideoxyadenosine or a related purine analog), represents a class of nucleoside analogs incorporating multiple halogen substitutions and lacking the 3'-hydroxyl group essential for phosphodiester bond formation in natural DNA synthesis. While the individual effects of 2-chloro and 2'-fluoro modifications on nucleoside analogs are generally understood, the combined impact of these specific substitutions, particularly in a dideoxy context (lacking both 2' and 3' hydroxyls in the parent dideoxypurine nucleoside, with the 2' position subsequently modified to include fluorine), presents unique considerations.

Research into dihalogenated nucleoside analogs, such as those with halogens at the 2 and 6 positions of the purine base, has shown varied antiproliferative activity compared to monohalogenated counterparts, suggesting that the position and combination of halogens are critical. mdpi.com The specific combination of a 2-chloro substituent on the purine base and a 2'-fluoro modification on the dideoxyribose sugar in the 2-Cl-2'-F-ddP class may lead to distinct interactions with cellular and viral enzymes, altered metabolic pathways, and unique pharmacokinetic profiles that are not fully predictable based on single modifications.

Despite the known benefits of halogenation in nucleoside analog design, there remains a need for detailed research specifically characterizing the biological activities, metabolic fate, and potential therapeutic applications of compounds like 2-Cl-2'-F-ddP. Research gaps exist in comprehensively understanding how the interplay between the 2-chloro and 2'-fluoro modifications influences properties such as cellular uptake, phosphorylation by relevant kinases (which is crucial for activation, especially in dideoxy analogs which act as chain terminators), resistance to catabolic enzymes, and interactions with target polymerases. nih.govmdpi.comasm.org Furthermore, the precise impact of this specific combination of modifications on the sugar conformation and its biological consequences warrants further investigation. While studies on related dihalogenated or 2'-modified nucleosides exist, dedicated research on the 2-Cl-2'-F-ddP class is necessary to fully elucidate their potential and limitations as therapeutic agents.

Properties

IUPAC Name

[5-(6-chloropurin-9-yl)-4-fluorooxolan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN4O2/c11-8-7-9(14-3-13-8)16(4-15-7)10-6(12)1-5(2-17)18-10/h3-6,10,17H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZDUTMJKITBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C1F)N2C=NC3=C2N=CN=C3Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00874061
Record name 9H-PURINE, 6-CHLORO-9-(2,3-DIDEOXY-2-FLUORO-?-D-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00874061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132722-95-3
Record name 9H-PURINE, 6-CHLORO-9-(2,3-DIDEOXY-2-FLUORO-?-D-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00874061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 2 Cl 2 F Ddp and Analogs

Stereoselective Synthesis of 2'-Halogenated Nucleosides

The introduction of a halogen atom at the 2'-position of the ribose sugar is a critical step in the synthesis of many antiviral and anticancer nucleoside analogs. The stereochemistry at this position significantly influences the biological activity of the compound.

Approaches for 2'-Fluoro-2'-deoxyribonucleoside Synthesis

The synthesis of 2'-fluoro-2'-deoxyribonucleosides can be broadly categorized into two main strategies: direct fluorination of a preformed nucleoside or the coupling of a pre-fluorinated sugar moiety with a nucleobase. mdpi.comnih.gov

One common method involves the treatment of 2,2'-anhydro nucleosides with hydrogen fluoride (B91410) (HF) or other fluorinating agents like Olah's reagent (a pyridine-HF complex). nih.gov This reaction proceeds via an SN2 mechanism, leading to the stereospecific introduction of the fluorine atom. Another approach utilizes fluorinating reagents such as diethylaminosulfur trifluoride (DAST) to convert a hydroxyl group at the 2'-position to a fluorine atom. nih.gov For instance, 1,3,5-tri-O-benzoyl-α-D-ribofuranose can be treated with DAST to yield 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose. nih.gov The choice of method and reaction conditions is crucial for controlling the stereoselectivity of the fluorination. The 2'F-ara configuration is often desired as it can mimic the native DNA/RNA structure needed for certain enzymatic activities. nih.gov

The convergent approach, which involves synthesizing a fluorinated sugar and then coupling it with a purine (B94841) base, is also widely used. mdpi.com For example, silylated 2-fluoroadenine (B1664080) can be coupled with a protected 2-deoxy-1-thio-D-erythro-pentofuranoside to yield the corresponding 2-fluoro-2'-deoxyadenosine derivative. nih.gov

ReagentSubstrateProductKey Feature
Diethylaminosulfur trifluoride (DAST)1,3,5-tri-O-benzoyl-α-D-ribofuranose2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranoseDirect fluorination of the sugar moiety. nih.gov
Hydrogen Fluoride (HF)2,2'-anhydro nucleosides2'-fluoro nucleosidesStereospecific introduction of fluorine. nih.gov

Strategies for 2-Chloro-Purine Nucleoside Synthesis

The synthesis of 2-chloro-purine nucleosides is a key step in the preparation of numerous therapeutic agents, including cladribine (B1669150). openaccesspub.org A prevalent strategy is the glycosylation of a suitable purine base, such as 2,6-dichloropurine (B15474), with a protected sugar derivative. researchgate.net This can be achieved through methods like anion glycosylation of the purine potassium salt with a glycosyl chloride. openaccesspub.org

Another approach involves the chemical modification of a pre-existing purine nucleoside. For example, 2-amino-6-chloro-9-β-D-ribofuranosylpurine can be diazotized in the presence of concentrated hydrochloric acid to yield 2,6-dichloro-9-β-D-ribofuranosylpurine. acs.org The introduction of a chlorine atom at the C2 position of the purine ring often enhances the biological activity of the nucleoside by making it resistant to deamination by enzymes like adenosine (B11128) deaminase. nih.gov

Enzymatic methods can also be employed for the synthesis of 2-chloropurine nucleosides. Transglycosylation reactions catalyzed by enzymes such as E. coli purine nucleoside phosphorylase (PNP) can be used to transfer a sugar moiety to 2-chloroadenine (B193299). researchgate.net

Starting MaterialKey Reagent/MethodProductSignificance
2,6-DichloropurineAnion glycosylation with protected 1-chlorosugarProtected 2,6-dichloro-9-(2'-deoxy-β-D-ribofuranosyl)purineKey intermediate for cladribine and related analogs. openaccesspub.org
2-Amino-6-chloro-9-β-D-ribofuranosylpurineDiazotization with concentrated HCl2,6-Dichloro-9-β-D-ribofuranosylpurineChemical modification of a pre-existing nucleoside. acs.org
2-ChloroadenineTransglycosylation with E. coli PNP2-ChlorocordycepinEnzymatic synthesis offers high selectivity. researchgate.net

Synthesis of Dideoxy Nucleoside Scaffolds

The 2',3'-dideoxyribose core is a hallmark of a class of antiviral drugs that act as chain terminators in DNA synthesis.

Methods for 2',3'-Dideoxy Modification

The removal of both the 2' and 3' hydroxyl groups from the ribose sugar is a critical transformation in the synthesis of dideoxynucleosides. One common strategy involves the reduction of a 2',3'-O-thiocarbonyl derivative of the nucleoside. For instance, 2-chloro-5'-(4,4'-dimethoxytrityl)-2',3'-O-thiocarbonyladenosine can be reduced with tributyltin hydride (n-Bu3SnH) to yield the 2',3'-dideoxy analog after deprotection. nih.gov

These 2',3'-dideoxy modifications act as chain terminators, preventing the extension of the DNA chain by polymerases. biosyn.comgenelink.com The absence of the 3'-hydroxyl group, which is necessary for the formation of a phosphodiester bond with the next incoming nucleotide, leads to the termination of DNA synthesis.

Introduction of the Purine Base Moiety

The formation of the N-glycosidic bond between the purine base and the sugar is a pivotal step in nucleoside synthesis. In de novo purine biosynthesis, the purine ring is constructed on an activated ribose-5-phosphate (B1218738) molecule, specifically 5-phosphoribosyl-1-pyrophosphate (PRPP). utah.edumicrobenotes.com

In chemical synthesis, the purine base is typically coupled with a suitably protected and activated sugar derivative. This can involve the reaction of a silylated purine base with a sugar that has a good leaving group at the anomeric (C1') position. nih.gov The stereoselectivity of this coupling reaction is of paramount importance, and various strategies, such as using neighboring group participation, have been developed to favor the formation of the desired β-anomer. researchgate.net The choice of protecting groups on the sugar and the base, as well as the coupling conditions, all play a role in the efficiency and stereochemical outcome of the reaction.

Convergent and Linear Synthetic Routes for 2-Cl-2'-F-ddP

The synthesis of a complex molecule like 2-Cl-2'-F-ddP can be approached through either a linear or a convergent strategy. differencebetween.compediaa.com

Synthesis TypeDescriptionAdvantagesDisadvantages
Linear Step-by-step modification of a single starting material. pediaa.comSimpler planning. pediaa.comOverall yield drops significantly with each step. differencebetween.com
Convergent Independent synthesis of fragments followed by coupling. wikipedia.orgHigher overall efficiency and yield. differencebetween.comchemistnotes.comRequires more complex planning. pediaa.com

Key Reaction Steps and Precursors

The synthesis of 2-Cl-2'-F-ddP analogs generally involves a convergent approach, where a modified purine base is coupled with a functionalized sugar moiety, or a divergent approach, starting from a pre-existing nucleoside. nih.gov

A plausible synthetic route for 2-Cl-2'-F-ddP can be conceptualized by combining established methods for the synthesis of 2-chloropurine nucleosides, 2'-fluorinated nucleosides, and 2',3'-dideoxynucleosides. The key precursors for such a synthesis would be a 2,6-dichloropurine base and a suitably protected 2-fluoro-2,3-dideoxyribose derivative.

One common method for the formation of the glycosidic bond is the coupling of a silylated purine base with a glycosyl halide or acetate. For instance, the anion glycosylation of a purine potassium salt with a glycosyl chloride has been shown to be an efficient method for the synthesis of 2-chloro-2'-deoxyadenosine (cladribine). openaccesspub.org A similar strategy could be adapted for the synthesis of 2-Cl-2'-F-ddP, using a 2-fluoro-2,3-dideoxyribosyl chloride.

Alternatively, a divergent approach could start from a readily available nucleoside like 2-chloroadenosine. fiu.edu This would involve the fluorination of the 2'-position and subsequent deoxygenation of the 3'-position. The introduction of the 2'-fluoro group can be achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST). openaccesspub.orgacs.org The 2',3'-dideoxy functionality can be introduced via a Barton deoxygenation of a 3'-hydroxyl group. nih.gov

A chemoenzymatic approach could also be considered, utilizing nucleoside phosphorylases for the transglycosylation of a 2-chloropurine base with a 3-deoxy-D-ribofuranose donor. nih.gov

Table 1: Key Precursors in the Synthesis of 2-Cl-2'-F-ddP Analogs

Precursor Role in Synthesis
2,6-Dichloropurine Provides the 2-chloropurine core.
Protected 2-fluoro-2,3-dideoxyribose The sugar moiety containing the 2'-fluoro and 2',3'-dideoxy functionalities.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical to maximize the yield of the desired product and to control the stereochemistry at the anomeric carbon (C1') of the sugar.

In glycosylation reactions, the choice of solvent, temperature, and catalyst can significantly influence the ratio of α and β anomers. For instance, the use of binary solvent mixtures has been shown to improve the efficiency of the coupling of a purine potassium salt with a glycosyl chloride. openaccesspub.org The stereoselectivity of glycosylation can be poor for 2'-deoxyribosyl sugars, making this a critical step to optimize. nih.gov

When using fluorinating agents like DAST, the reaction temperature and time need to be carefully controlled to prevent the formation of side products. The fluorination of an arabinonucleoside with DAST has been reported to proceed in excellent yield. nih.gov

For the deoxygenation of the 3'-hydroxyl group, the efficiency of the Barton deoxygenation can be influenced by the choice of the radical initiator and the hydrogen donor.

Prodrug Strategies and Phosphorylation Precursors Synthesis

To enhance the biological activity of nucleoside analogs like 2-Cl-2'-F-ddP, prodrug strategies are often employed. These strategies aim to improve cellular uptake, metabolic stability, and intracellular phosphorylation to the active triphosphate form.

Synthesis of Nucleoside 5'-Phosphates and Triphosphates

The biological activity of nucleoside analogs is dependent on their conversion to the corresponding 5'-triphosphate. This is typically achieved intracellularly by cellular kinases. However, the first phosphorylation step to the 5'-monophosphate is often the rate-limiting step. nih.gov

Chemical and enzymatic methods can be used to synthesize nucleoside 5'-phosphates and triphosphates in vitro for research purposes. Chemical phosphorylation often involves the use of phosphorylating agents like phosphorus oxychloride (POCl₃) or the Yoshikawa-Ludwig procedure. Enzymatic methods, utilizing nucleoside kinases, offer a greener and often more regioselective alternative. nih.gov

The synthesis of nucleoside 5'-triphosphates can be achieved from the corresponding 5'-monophosphates. A common method involves the conversion of the 5'-phosphate to an activated phosphoramidate (B1195095) derivative, which is then reacted with pyrophosphate. nih.gov

Development of Phosphoramidate and Other Prodrug Forms

Phosphoramidate prodrugs, particularly those utilizing the ProTide technology, have emerged as a highly successful strategy for delivering nucleoside monophosphates into cells. nih.govmdpi.com This approach masks the negative charges of the phosphate (B84403) group with lipophilic moieties, facilitating passive diffusion across cell membranes. Once inside the cell, these masking groups are enzymatically cleaved to release the nucleoside monophosphate. nih.gov

The synthesis of phosphoramidate prodrugs typically involves the reaction of the nucleoside with a phosphorochloridate reagent. mdpi.com The ProTide approach specifically utilizes an aryl group and an amino acid ester to mask the phosphate. nih.gov

Table 2: Components of a Typical Phosphoramidate (ProTide) Prodrug

Component Function Example
Nucleoside Analog The therapeutic agent to be delivered. 2-Cl-2'-F-ddP
Aryl Group Masks the phosphate and is cleaved by cellular enzymes. Phenyl, Naphthyl
Amino Acid Ester Further masks the phosphate and is cleaved by cellular enzymes. Alanine ethyl ester, Proline methyl ester

Advanced Derivatization for Structure-Activity Relationship Studies

To explore the structure-activity relationship (SAR) of 2-Cl-2'-F-ddP and to optimize its biological profile, various modifications can be made to the purine base.

Modifications at the Purine Base (e.g., N- and C-substitutions)

Modifications at the purine base can significantly impact the compound's interaction with target enzymes and its metabolic stability.

N-substitutions:

The N6 position of the purine ring is a common site for modification. For example, N6-alkylated derivatives of cladribine have been synthesized by the amination of acylated 2,6-dihalogenopurine nucleosides. openaccesspub.org This involves a selective nucleophilic aromatic substitution (SNAr) at the C6 position with a corresponding alkylamine. openaccesspub.org Introducing different alkyl groups at the N6 position can influence the compound's activity and selectivity.

C-substitutions:

The C8 position of the purine ring is another site that can be functionalized to probe SAR. For instance, C8-arylated 2'-deoxyadenosine (B1664071) derivatives have been synthesized via Pd/Cu-mediated direct arylation of 2'-deoxyadenosine with aryl iodides. mdpi.com Similarly, Sonogashira coupling can be used to introduce alkynyl groups at the C8 position of C8-bromopurine nucleosides. mdpi.com These modifications can alter the electronic properties and steric bulk of the purine base, potentially leading to improved biological activity.

Late-stage C8-H alkylation of guanosine (B1672433) nucleosides has been achieved via a photo-mediated Minisci reaction, providing a direct method for introducing alkyl groups at this position. nih.gov While this has been demonstrated for guanosine, similar radical-based approaches could potentially be applied to 2-chloropurine nucleosides.

Sugar Ring Modifications Beyond 2'-Fluoro and 2',3'-Dideoxy

While 2'-fluoro and 2',3'-dideoxy modifications are foundational in the development of nucleoside analogs, research has explored a variety of other alterations to the sugar ring to enhance therapeutic properties. These modifications aim to fine-tune sugar pucker, increase nuclease resistance, and improve binding affinity to target enzymes or nucleic acids. nih.govresearchgate.netnih.gov The conformation of the ribofuranose sugar is critical for the biological activity of nucleosides and the stability of oligonucleotides. nih.gov

Key modifications beyond the standard 2'-fluoro and 2',3'-dideoxy include:

Additional Fluorination: The introduction of a second fluorine atom at the 2'-position, creating a 2',2'-difluoro modification, has been investigated. This modification can further increase the stability of resulting prodrugs compared to their mono-fluorinated counterparts. nih.gov The strategy for synthesizing 2,2-difluoro-2-deoxyribose derivatives often starts from a lactone precursor, followed by reduction, protection, and fluorination steps. nih.gov

2'-C-Methylation: The addition of a methyl group at the 2'-carbon (2'-C-methyl) in conjunction with a 2'-fluoro substituent has been synthesized and evaluated in novel deazapurine nucleoside analogs. nih.gov These modifications can significantly impact the compound's conformational preferences and interaction with viral polymerases. nih.gov

Stereochemical Inversion (Arabinonucleosides): Inverting the stereochemistry at the 2'-position of the sugar from the ribo to the arabino configuration results in arabinonucleic acids (ANA) and their 2'-fluoro derivatives (2'F-ANA). umich.eduresearchgate.net This change significantly alters the sugar pucker, with 2'F-ANA preferring a C2'/O4'-endo conformation, in contrast to the C3'-endo pucker typical for 2'F-RNA. researchgate.net This conformational change has profound implications for the properties of oligonucleotides, including their ability to activate RNase H. nih.govresearchgate.net The synthesis of 2'F-ANA requires the preparation of protected 2'-deoxy-2'-fluoroarabinonucleoside building blocks, which can then be used in solid-phase oligonucleotide synthesis. umich.edunih.gov

Conformationally Locked Sugars (LNAs): Bridged nucleic acids, such as Locked Nucleic Acids (LNA), introduce a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose ring. This modification "locks" the sugar into a rigid C3'-endo conformation, which is favorable for RNA duplex formation. This pre-organization leads to unprecedented hybridization affinity towards complementary RNA and DNA strands and increased nuclease stability. researchgate.net

Enantiomeric Nucleic Acids (L-Nucleic Acids): The synthesis of the mirror-image form of a nucleoside analog (L-enantiomer) represents a significant modification. Fluorinated L-nucleic acids have been synthesized and studied, revealing enhanced structural and thermal stabilities. iu.edu These L-forms are highly resistant to degradation by natural enzymes, which are stereospecific for D-nucleosides. iu.edu

Table 1: Overview of Selected Sugar Ring Modifications

Modification TypeKey Structural ChangePrimary Effect(s)Example Compound Class
2',2'-DifluoroAddition of a second fluorine at C2'Increased prodrug stability2,2-difluoro-2-deoxyribose derivatives nih.gov
2'-C-MethylAddition of a methyl group at C2'Alters interaction with polymerases2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides nih.gov
2'F-Arabinonucleic Acid (2'F-ANA)Inversion of stereochemistry at C2'Alters sugar pucker to C2'/O4'-endo; allows RNase H activation2'-deoxy-2'-fluoro-β-D-oligoarabinonucleotides umich.eduresearchgate.net
Locked Nucleic Acid (LNA)2'-O, 4'-C methylene bridgeLocks sugar in C3'-endo conformation; increases binding affinity and stabilityLNA oligonucleotides researchgate.net
L-Nucleic AcidUse of the L-enantiomer of the sugarHigh resistance to enzymatic degradation2'-fluoro-L-DNA/RNA oligonucleotides iu.edu

Conjugation Strategies for Targeted Delivery (e.g., siRNA conjugates)

To enhance the therapeutic potential of nucleoside analogs and oligonucleotides, conjugation strategies are employed to ensure their delivery to specific cells or tissues, thereby increasing efficacy and minimizing off-target effects. nih.gov This is particularly crucial for short interfering RNAs (siRNAs), which require chemical modifications for stability and a delivery system to reach their intracellular targets. nih.govnih.gov

siRNA Conjugation for Hepatocyte Targeting: A highly successful strategy for delivering siRNA to the liver involves conjugation to N-acetylgalactosamine (GalNAc) ligands. nih.govnih.gov GalNAc is a sugar moiety that binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This interaction facilitates receptor-mediated endocytosis of the GalNAc-siRNA conjugate, leading to efficient uptake by liver cells. nih.govnih.gov Oligonucleotides containing 2'-fluoro modifications are frequently used in these conjugates to confer nuclease resistance and drug-like properties, allowing for low and infrequent dosing. nih.govnih.govresearchgate.net

Phosphoramidate Prodrugs (ProTide Technology): The ProTide approach is a prodrug strategy designed to bypass the initial, often inefficient, phosphorylation step required to activate nucleoside analogs. In this method, the 5'-hydroxyl group of the nucleoside is masked with a phosphoramidate moiety. nih.gov This modification neutralizes the negative charge of the phosphate group, facilitating cell membrane penetration. Once inside the cell, the phosphoramidate is cleaved by cellular enzymes to release the active 5'-monophosphate form of the drug. This strategy has been explored for 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides to improve their antiviral activity. nih.gov

Nanoparticle Delivery Systems: Encapsulating oligonucleotides within nanoparticles is another effective strategy for targeted delivery and overcoming immunostimulatory effects. nih.gov For instance, nanoparticles can be functionalized with ligands (e.g., antibodies or aptamers) that recognize specific cell-surface receptors, such as CD20 on B-cell malignancies. This targeted approach can improve gene silencing and enhance therapeutic efficacy in vivo compared to the administration of the free oligonucleotide. nih.gov

Staudinger Reaction for Conjugation: The Staudinger reaction between an internucleotidic phosphite (B83602) triester and an organic azide (B81097) provides a versatile method for incorporating various moieties, including polyfluoroalkyl groups, at specific internal positions within an oligonucleotide chain. mdpi.com This chemical ligation strategy can be used to create a wide range of nucleic acid analogs with modified backbones for therapeutic or diagnostic applications. mdpi.com

Table 2: Summary of Conjugation and Delivery Strategies

StrategyMechanismPrimary Advantage(s)Applicable Molecule Type
GalNAc ConjugationBinds to ASGPR on hepatocytes for receptor-mediated endocytosis. nih.govnih.govTargeted delivery to the liver; high uptake efficiency. nih.govnih.govsiRNA, Antisense Oligonucleotides
Phosphoramidate Prodrugs (ProTide)Masks phosphate charge for better cell entry; intracellular release of the active monophosphate. nih.govBypasses rate-limiting phosphorylation; improves cellular penetration. nih.govNucleoside Analogs
Targeted NanoparticlesEncapsulation with surface ligands for specific cell targeting. nih.govOvercomes off-target effects; protects cargo from degradation; targeted delivery. nih.govOligonucleotides (siRNA, Antisense)
Staudinger LigationChemical reaction to attach moieties to the phosphate backbone. mdpi.comSite-specific modification with a wide range of functional groups. mdpi.comOligonucleotides

Molecular and Cellular Mechanisms of Action

Intracellular Metabolism and Activation Pathways

Like many nucleoside analogues, 2-chloro-2'-fluoro-dideoxypurine compounds are prodrugs that must be metabolically converted into their active triphosphate form within the target cell to exert their therapeutic effect. nih.govnih.gov This intracellular activation is a critical determinant of their potency.

The primary activation pathway for nucleoside analogues is a stepwise enzymatic phosphorylation. Studies on the analogue Cl-F-ara-A have shown that it is metabolized within cells to its active 5'-triphosphate form, Cl-F-ara-ATP. nih.gov This conversion is essential for the compound to mimic natural nucleoside triphosphates and interact with polymerases. The process begins with the formation of a monophosphate, which is then sequentially phosphorylated to a diphosphate (B83284) and finally to the active triphosphate metabolite. nih.gov

The initial phosphorylation to the monophosphate is often the rate-limiting step in the activation of nucleoside analogues. For Cl-F-ara-A, competition studies with natural nucleosides suggest that deoxycytidine kinase is the enzyme responsible for its initial conversion to the monophosphate form. nih.gov Following this initial step, other cellular kinases, such as UMP-CMP kinase and nucleoside diphosphate kinase, are typically responsible for the subsequent phosphorylations to the di- and triphosphate forms, respectively. nih.gov

The persistence of the active triphosphate metabolite within the cell is crucial for its therapeutic efficacy. The 2'-fluoro modification in nucleoside analogues is known to confer increased metabolic stability against degradation by nucleases. oup.comnih.gov While a specific intracellular half-life for the triphosphate form of 2-Cl-2'-F-ddP is not reported, studies on the related compound Cl-F-ara-A demonstrate its potent inhibition of K562 cell growth, with a 50% inhibition concentration (IC50) of just 5 nM after 72 hours of continuous incubation. nih.gov This sustained activity suggests that the active triphosphate metabolite, Cl-F-ara-ATP, is sufficiently stable within the cell to exert its effects over a prolonged period. nih.gov

Interactions with Viral Polymerases

The active triphosphate form of the nucleoside analogue functions by interfering with the action of polymerases, the enzymes responsible for synthesizing DNA and RNA.

The triphosphate metabolite of 2-Cl-2'-F-ddP is expected to act as a molecular mimic of a natural deoxyadenosine (B7792050) triphosphate (dATP). Research on Cl-F-ara-ATP confirms this mechanism, showing it potently inhibits human DNA polymerase alpha. nih.gov The inhibition is competitive with respect to the natural substrate, dATP, meaning the analogue directly competes for the active site of the enzyme. nih.gov The affinity of Cl-F-ara-ATP for DNA polymerase alpha is high, as indicated by a low inhibition constant (Ki). nih.gov

Table 1: Inhibition of Human DNA Polymerase α by Cl-F-ara-ATP
CompoundTarget EnzymeNatural SubstrateInhibition TypeInhibition Constant (Ki)
Cl-F-ara-ATPDNA Polymerase αdATPCompetitive1 µM

Beyond competitive inhibition, a key mechanism for many nucleoside analogues is their incorporation into the growing nucleic acid chain. nih.gov Studies have demonstrated that Cl-F-ara-ATP is not just an inhibitor but also a substrate for DNA polymerase alpha, being incorporated into the DNA strand as efficiently as the natural substrate dATP. nih.gov However, once incorporated, the Cl-F-ara-AMP moiety inhibits the further elongation of the DNA chain. nih.gov This action, known as chain termination, is a critical aspect of its cytotoxic and antiviral effect, as it prematurely halts the replication of genetic material. nih.govnih.gov

Table 2: Effects of Cl-F-ara-ATP on DNA Polymerase Activity
EnzymeEffect of Cl-F-ara-ATP
DNA Polymerase αPotent competitive inhibition
DNA Polymerase αIncorporation into DNA chain
DNA Polymerase αInhibition of further chain elongation post-incorporation

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Cellular Trafficking and Intracellular Distribution

Nucleoside Transporter Mechanisms

The cellular uptake of hydrophilic nucleoside analogs like 2-Cl-2'-F-ddP is predominantly facilitated by specialized membrane proteins known as nucleoside transporters (NTs). nih.gov These transporters are broadly categorized into two main families: the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs). nih.govresearchgate.netfrontiersin.orgelsevierpure.comnih.gov

Equilibrative Nucleoside Transporters (ENTs): ENTs, such as ENT1 and ENT2, are bidirectional transporters that facilitate the movement of nucleosides down their concentration gradient. nih.govnih.gov Several purine (B94841) nucleoside analogs have been shown to be substrates for these transporters. For instance, the related compound cladribine (B1669150) (2-chloro-2'-deoxyadenosine) is transported by ENT1. nih.gov Another analog, clofarabine (B1669196), is a substrate for both ENT1 and ENT2. researchgate.net Given the structural similarities, it is highly probable that 2-Cl-2'-F-ddP also utilizes these transporters for cellular entry.

Concentrative Nucleoside Transporters (CNTs): CNTs are sodium-dependent symporters that transport nucleosides against their concentration gradient. nih.govfrontiersin.org The CNT family includes CNT1 (pyrimidine-preferring), CNT2 (purine-preferring), and CNT3 (broad specificity). nih.gov Research on clofarabine has demonstrated its transport by CNT3. researchgate.net Due to its purine structure, 2-Cl-2'-F-ddP is likely a substrate for the purine-preferring CNT2 and the broad-spectrum CNT3.

The efficiency of transport into the cell is a critical determinant of the subsequent intracellular concentration and, consequently, the pharmacological activity of the drug. The table below summarizes the key nucleoside transporters and their relevance to purine analogs.

Transporter FamilyTransporter SubtypeTransport MechanismSubstrate SpecificityRelevance for 2-Cl-2'-F-ddP (Inferred)
Equilibrative Nucleoside Transporters (ENTs) ENT1Facilitated DiffusionPurines and PyrimidinesLikely transporter
ENT2Facilitated DiffusionPurines and PyrimidinesLikely transporter
Concentrative Nucleoside Transporters (CNTs) CNT1Na+-dependentPyrimidine-preferringUnlikely transporter
CNT2Na+-dependentPurine-preferringLikely transporter
CNT3Na+-dependentPurines and PyrimidinesLikely transporter

Subcellular Localization of 2-Cl-2'-F-ddP and its Metabolites

Following transport into the cell, 2-Cl-2'-F-ddP undergoes metabolic activation through a series of phosphorylation steps, leading to the formation of its monophosphate, diphosphate, and ultimately its active triphosphate metabolite. The subcellular localization of the parent compound and these metabolites is crucial to its mechanism of action. While direct studies on the subcellular distribution of 2-Cl-2'-F-ddP are not available, the localization can be inferred from the known sites of action of closely related purine nucleoside analogs like cladribine, fludarabine, and clofarabine. nih.govnih.govmdpi.comdrugbank.comnih.gov

Cytoplasm: The initial phosphorylation of 2-Cl-2'-F-ddP to its monophosphate form is catalyzed by the enzyme deoxycytidine kinase (dCK), which is primarily located in the cytoplasm. drugbank.com Subsequent phosphorylation to the diphosphate and triphosphate forms also occurs in the cytoplasm. Therefore, the cytoplasm is the primary site of metabolic activation and contains a pool of the parent drug and its phosphorylated metabolites.

Nucleus: The active triphosphate metabolite of 2-Cl-2'-F-ddP exerts its primary cytotoxic effect within the nucleus. It acts as a competitive inhibitor of DNA polymerases and ribonucleotide reductase, leading to the termination of DNA chain elongation and the inhibition of DNA synthesis and repair. drugbank.comnih.gov This nuclear localization is essential for the incorporation of the analog into the DNA of cancer cells, which ultimately triggers apoptosis.

Mitochondria: In addition to their nuclear effects, the triphosphate metabolites of some purine nucleoside analogs, such as clofarabine, have been shown to disrupt mitochondrial function. drugbank.com Clofarabine triphosphate can disrupt the integrity of the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome C and apoptosis-inducing factor. drugbank.com This suggests that a fraction of the active metabolite of 2-Cl-2'-F-ddP may also localize to the mitochondria, contributing to its cell-killing effects through a mitochondrial-mediated apoptotic pathway.

The table below outlines the expected subcellular localization and primary function of 2-Cl-2'-F-ddP and its key metabolites.

Compound/MetabolitePrimary Subcellular LocationKey Function in this Location
2-Cl-2'-F-ddP (Parent Compound) CytoplasmSubstrate for initial phosphorylation by deoxycytidine kinase.
2-Cl-2'-F-ddP-monophosphate CytoplasmIntermediate in the phosphorylation cascade.
2-Cl-2'-F-ddP-diphosphate CytoplasmIntermediate in the phosphorylation cascade.
2-Cl-2'-F-ddP-triphosphate (Active Metabolite) NucleusInhibition of DNA polymerases and ribonucleotide reductase; incorporation into DNA.
MitochondriaPotential disruption of mitochondrial membrane integrity and induction of apoptosis.

Enzyme Targeting and Inhibition Profiles

Specificity and Potency of Inhibition Against Viral Polymerases

2-Cl-2'-F-ddP has been investigated for its activity against various viral polymerases, which are essential for the replication of viruses. Its efficacy varies depending on the type of polymerase and the specific virus.

RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication of many RNA viruses. nih.govmdpi.com Nucleoside analogs are a major class of inhibitors that target RdRp, working by terminating the growing RNA chain. nih.govresearchgate.net The triphosphate form of 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC-TP), a related cytidine (B196190) analog, has shown varied inhibitory effects across different viral RdRps. Its efficiency of incorporation was highest for Hepatitis C virus (HCV) RdRp, followed by respiratory syncytial virus (RSV) RdRp and dengue virus type 2 (DENV-2) RdRp, while it was a poor substrate for SARS-CoV-2 RdRp. nih.govresearchgate.net This incorporation leads to chain termination. nih.gov

For SARS-CoV-2, while some nucleoside analogs like remdesivir (B604916) are effective, others show poor inhibition. researchgate.netelifesciences.org For instance, the triphosphate of 2'-deoxy-2'-fluoroguanosine (B44010) has been shown to be a competitive inhibitor of influenza virus transcriptase. nih.gov Another compound, 2'-Fluoro-2'-deoxycytidine (2'-FdC), has demonstrated broad-spectrum activity against various bunyaviruses in vitro. nih.gov The specific inhibitory capacity of 2-Cl-2'-F-ddP against the RdRp of SARS-CoV-2, HCV, and Nipah virus requires further direct investigation to establish its precise profile.

Information regarding the specific inhibition of viral DNA polymerases, such as those from herpesviruses and poxviruses, by 2-Cl-2'-F-ddP is not extensively detailed in the available literature. However, the general class of nucleoside analogs has been a cornerstone of anti-herpesvirus therapy for decades, suggesting that compounds with similar structures could potentially exhibit inhibitory activity.

Reverse transcriptase (RT) is the key enzyme for retroviruses like HIV. researchgate.net Research has shown that RNA aptamers containing 2'-F-pyrimidine modifications can strongly inhibit a diverse range of retroviral RTs, including that of HIV-1. researchgate.netnih.gov The triphosphate form of the cytidine analog azvudine (B1666521) (FNC-TP) is efficiently incorporated by HIV-1 RT, leading to chain termination. nih.govresearchgate.net The inhibitory potential of 2-Cl-2'-F-ddP against HIV reverse transcriptase is therefore an area of significant interest, given the proven efficacy of structurally related 2'-fluoro-modified compounds.

Interaction with Host Cellular Enzymes and Metabolic Regulators

A critical aspect of any potential therapeutic agent is its selectivity for viral targets over host cellular machinery. The interaction of 2-Cl-2'-F-ddP with human enzymes is a key determinant of its potential utility.

The triphosphate of 2'-deoxy-2'-fluoroguanosine showed only weak inhibition or was insusceptible to cellular DNA polymerase alpha and RNA polymerase II. nih.gov In contrast, some indole-derived molecules have been developed as potent and selective inhibitors of human DNA polymerase kappa, a member of the Y-family of DNA polymerases. nih.gov The anticancer prodrug Cloretazine has been reported to inhibit the nucleotidyl-transferase activity of purified human DNA polymerase beta. nih.gov The specific inhibitory effects of 2-Cl-2'-F-ddP on human DNA polymerases alpha, beta, and gamma have not been sufficiently characterized in the provided search results.

Ribonucleotide reductase (RNR) is an essential enzyme that catalyzes the formation of deoxyribonucleotides, the building blocks for DNA synthesis. wikipedia.org It is a well-established target for antiproliferative drugs. nih.govresearchgate.net The deoxycytidine analogue 2',2'-difluorodeoxycytidine (dFdC), also known as gemcitabine, is a known inhibitor of DNA synthesis, and its 5'-diphosphate form acts as an inhibitor of ribonucleoside diphosphate (B83284) reductase. nih.gov Clofarabine (B1669196), another nucleoside analog, also targets RNR. mdpi.com Given that 2-Cl-2'-F-ddP is a deoxynucleoside analog, its potential to inhibit RNR is a plausible mechanism of action that warrants investigation.

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Antiviral Efficacy in in Vitro and Pre Clinical Animal Models

Evaluation in Viral Cell Culture Systems

In vitro studies are fundamental in determining the direct antiviral activity of a compound. For 2'-FdC, these evaluations have utilized various cell culture systems to quantify its ability to inhibit the replication of a wide range of viruses.

The antiviral activity of 2'-FdC has been quantified using established virological assays, primarily cytopathic effect (CPE) inhibition and virus yield reduction (VYR) assays. A CPE inhibition assay measures the ability of a compound to protect host cells from virus-induced damage and death. nih.gov VYR assays, conversely, directly measure the reduction in the amount of infectious virus particles produced by cells.

Studies investigating 2'-FdC's effect on various bunyaviruses demonstrated potent inhibitory activity. In CPE inhibition assays, it was effective against La Crosse (LACV), Maporal, Punta Toro, Rift Valley fever (RVFV), and San Angelo viruses with concentrations ranging from 2.2 to 9.7 µM. nih.gov For viruses that cause limited CPE, VYR assays showed that 2'-FdC could inhibit Heartland virus and severe fever with thrombocytopenia syndrome virus (SFTSV) at concentrations of 0.9 µM and 3.7 µM, respectively. nih.gov Furthermore, 2'-FdC was found to significantly inhibit the replication of murine norovirus in macrophage cell cultures. nih.gov

Table 1: In Vitro Antiviral Activity of 2'-FdC Against Various Viruses

VirusAssay TypeInhibitory Concentration (µM)Reference
La Crosse virus (LACV)CPE Inhibition2.2 - 9.7 nih.gov
Maporal virusCPE Inhibition2.2 - 9.7 nih.gov
Punta Toro virusCPE Inhibition2.2 - 9.7 nih.gov
Rift Valley fever virus (RVFV)CPE Inhibition2.2 - 9.7 nih.gov
San Angelo virusCPE Inhibition2.2 - 9.7 nih.gov
Heartland virusVirus Yield Reduction (90%)0.9 nih.gov
Severe fever with thrombocytopenia syndrome virus (SFTSV)Virus Yield Reduction (90%)3.7 nih.gov

Research has established that 2'-FdC possesses a broad spectrum of antiviral activity, inhibiting viruses from several distinct families. nih.gov Its activity has been reported against RNA viruses including members of the Bunyavirales order (e.g., RVFV, SFTSV), Hepatitis C virus (Flaviviridae), Lassa virus (Arenaviridae), and influenza viruses (Orthomyxoviridae). nih.govnih.gov The compound has also shown inhibitory effects against DNA viruses, specifically certain herpes viruses (Herpesviridae), and has been noted for its activity against Borna disease virus (Bornaviridae). nih.gov Additionally, 2'-FdC has been shown to inhibit murine norovirus, a member of the Caliciviridae family. nih.gov

The potential for enhanced antiviral activity through combination therapy has been explored for 2'-FdC. In studies involving murine norovirus, 2'-FdC demonstrated synergistic effects when used in combination with other antiviral agents. Specifically, its antiviral activity was enhanced when combined with mycophenolic acid, ribavirin, or favipiravir (B1662787) (T705). nih.gov This synergy suggests that combining 2'-FdC with other antivirals could be a promising strategy for increasing therapeutic efficacy.

Efficacy in Pre-Clinical Animal Models

Following promising in vitro results, the efficacy of 2'-FdC has been assessed in pre-clinical animal models to understand its antiviral activity in a whole-organism context.

The in vivo efficacy of 2'-FdC has been particularly evident in phleboviral disease mouse models. In mice infected with Rift Valley fever virus (RVFV), treatment with 2'-FdC resulted in a delay in mortality of approximately 6 days compared to the placebo group. nih.gov The compound showed even more pronounced effects in a mouse model of severe fever with thrombocytopenia syndrome virus (SFTSV), where it prevented death in infected mice. nih.gov However, 2'-FdC did not confer protection in a mouse model of La Crosse virus (LACV) infection, which is characterized as an encephalitic disease and is typically more challenging to treat. nih.gov Studies have also reported that 2'-FdC is inhibitory to influenza viruses in mice. nih.gov Based on the conducted searches, there is no available information on the evaluation of 2'-FdC in murine models for SARS-CoV-2.

Pharmacodynamic endpoints in animal studies help to correlate drug exposure with antiviral effect. For 2'-FdC, a key pharmacodynamic measure has been the reduction of viral load in various tissues. In both RVFV and SFTSV mouse models, treatment with 2'-FdC led to a significant reduction in viral titers in the liver, spleen, and serum. nih.gov While the compound was protective against mortality in the SFTSV model, it was noted that favipiravir was more effective at preventing body weight loss during the infection. nih.gov

Table 2: Summary of 2'-FdC Efficacy in Pre-clinical Animal Models

Animal Model (Virus)Key Efficacy EndpointsPharmacodynamic OutcomesReference
Mouse (Rift Valley fever virus)Delayed mortality by ~6 daysSignificantly reduced viral titers in liver, spleen, and serum nih.gov
Mouse (Severe fever with thrombocytopenia syndrome virus)Prevented deathSignificantly reduced viral titers in liver, spleen, and serum nih.gov
Mouse (La Crosse virus)No protection affordedNot applicable nih.gov

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The scientific literature contains studies on related halogenated dideoxynucleoside analogues, which are compounds with similar chemical structures. For instance, research has been conducted on the in vitro anti-HIV activity of 2-amino-6-chloro-dideoxypurine ribofuranosides and the in vitro anti-HCV activity of β-d-2'-deoxy-2'-α-chloro-2'-β-fluoro nucleosides. Additionally, in vivo studies on compounds like 2'-Fluoro-2'-deoxycytidine (2'-FdC) have shown antiviral efficacy against certain viruses in mouse models. However, specific data for "2-Cl-2'-F-ddP" is not present in the available scientific literature.

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Table of Compounds Mentioned

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Structure Activity Relationship Sar Studies for 2 Cl 2 F Ddp Derivatives

Impact of 2-Chloro Substitution on Activity and Selectivity

Substitution with a chlorine atom at the C2 position of the purine (B94841) base is a known modification in nucleoside analogs, exemplified by cladribine (B1669150) (2-chloro-2'-deoxyadenosine) nih.govsigmaaldrich.commdpi.comresearchgate.net. This modification has been shown to influence the activity and selectivity of these compounds.

Electronic and Steric Effects of Chlorine at C2 of the Purine Base

The chlorine atom is an electronegative substituent. Its presence at the C2 position of the purine ring can alter the electron distribution within the base. This electron-withdrawing effect can influence the pKa of neighboring functional groups, such as the N1 on the adenine (B156593) base asm.org. Such electronic changes can impact the molecule's interactions with biological targets, including enzymes and receptors.

Influence on Enzyme Binding and Substrate Specificity

The 2-chloro substitution has been shown to influence the binding and substrate specificity of nucleoside analogs with various enzymes, particularly those involved in nucleoside metabolism. For instance, the introduction of a halogen atom, including chlorine, at the C2 position of purine nucleosides can inhibit the action of intracellular adenosine (B11128) deaminase (ADA) or render the nucleoside completely resistant to deamination mdpi.commdpi.com. This resistance to deamination can increase the half-life of the nucleoside analog in the body, allowing it to reach higher intracellular concentrations and exert its pharmacological effect.

Studies on deoxycytidine kinase (dCK), an enzyme responsible for the initial phosphorylation of many deoxyribonucleosides, have shown that the presence of a substituent at the 2-position of the purine base, such as the carbonyl group in deoxyguanosine or the chlorine in cladribine, can induce conformational adjustments in the enzyme's active site residues, influencing binding nih.gov. Cladribine, a 2-chloro-substituted analog, has been shown to promote a closed and active conformation of dCK upon binding nih.gov.

Research on purine nucleoside phosphorylase (PNP) from Escherichia coli has indicated that 2-chloro substitution can affect the interaction with the enzyme. While 2-chloroadenine (B193299) itself shows mixed-type inhibition with similar competitive and uncompetitive inhibition constants, other 2-chloro-6-substituted purines have shown potent inhibition of E. coli PNP nih.gov. This suggests that the effect of the 2-chloro group on enzyme binding can be modulated by other substituents on the purine ring.

Significance of 2'-Fluoro Substitution on Ribose

The presence of a fluorine atom at the C2' position of the ribose sugar is another critical modification in nucleoside analogs, found in compounds like 2'-fluoro-2',3'-dideoxyadenosine (B25987) nih.govoup.comresearchgate.netcapes.gov.br. This substitution significantly impacts the sugar conformation, metabolic stability, and recognition by polymerases.

Conformational Effects and Sugar Pucker

The electronegativity and small size of the fluorine atom at the 2'-position significantly influence the conformation of the sugar ring. Fluorine substitution at the 2'-position can alter the sugar pucker, favoring specific conformations researchgate.netmdpi.com. The sugar ring in nucleosides can exist in various conformations, primarily described as North-type (C3'-endo) or South-type (C2'-endo) puckers. The equilibrium between these conformations can be shifted by substituents on the ribose ring oup.comnih.gov.

Stability Against Enzymatic Degradation (e.g., nucleases, phosphorylases)

The 2'-fluoro modification is well-known to enhance the stability of nucleoside analogs against enzymatic degradation, particularly by nucleases and phosphorylases sigmaaldrich.comoup.commdpi.comoup.comresearchgate.net. The C-F bond is stronger than the C-H or C-O bonds, making the sugar ring more resistant to cleavage.

Specifically, 2'-fluorinated nucleosides have shown increased resistance to nucleases like RNase A, which typically cleaves RNA by recognizing the 2'-OH group researchgate.net. While 2-Cl-2'-F-ddP is a deoxy analog, the presence of the 2'-fluorine is expected to impart similar stability against enzymes that might target the sugar-phosphate backbone or the glycosidic bond.

Furthermore, the 2'-fluoro substitution can influence the interaction with nucleoside phosphorylases. While 2-chloro-2'-deoxyadenosine (cladribine) is a substrate for E. coli purine nucleoside phosphorylase (PNP) bibliotekanauki.pl, the additional 2'-fluoro modification in 2-Cl-2'-F-ddP may alter its recognition and cleavage by such enzymes. Studies on other modified nucleosides have shown that modifications on the sugar can affect their susceptibility to phosphorylases rsc.org.

Influence on Polymerase Recognition and Incorporation

The sugar conformation, influenced by the 2'-fluoro substitution, plays a significant role in the recognition and incorporation of nucleoside analogs by polymerases, such as viral reverse transcriptases and cellular DNA polymerases nih.govsigmaaldrich.comnih.govresearchgate.netrsc.org. Nucleoside analogs typically need to be phosphorylated to their triphosphate form to be recognized as substrates by polymerases and incorporated into a growing nucleic acid chain.

The preferred sugar pucker of a nucleoside triphosphate can affect its binding efficiency at the polymerase active site nih.govresearchgate.net. For example, the North conformation (C2'-exo/C3'-endo) of the sugar ring has been suggested to be required for efficient binding of certain nucleoside reverse transcriptase inhibitors (NRTIs) at the primer-binding and polymerase active sites of HIV reverse transcriptase nih.govresearchgate.net. The 2'-fluoro substitution's ability to influence sugar pucker could therefore impact how readily 2-Cl-2'-F-ddP triphosphate is recognized and incorporated by target polymerases.

Moreover, the presence of the 2'-fluoro group, along with the absence of the 3'-hydroxyl group (due to the dideoxy nature), means that once 2-Cl-2'-F-ddP is incorporated into a growing DNA chain, it acts as a chain terminator, as the essential 3'-OH group required for the addition of the next nucleotide is missing. The efficiency of this incorporation and subsequent chain termination can be influenced by the interactions between the modified nucleoside triphosphate, the polymerase, and the template-primer complex nih.gov.

Here is a summary of some research findings related to the impact of 2-chloro and 2'-fluoro substitutions on nucleoside properties, which can be extrapolated to understand the potential SAR of 2-Cl-2'-F-ddP:

ModificationPositionEffect on Purine Base/SugarImpact on Enzyme/PropertyRelevant FindingsSource(s)
ChlorineC2 (Purine)Alters electron distribution, modest steric bulk.Resistance to Adenosine Deaminase (ADA). mdpi.commdpi.com Influences binding to Deoxycytidine Kinase (dCK). nih.gov Affects interaction with Purine Nucleoside Phosphorylase (PNP). bibliotekanauki.plnih.govrcsb.orgnih.gov2-chloro substitution inhibits ADA or causes complete resistance. mdpi.commdpi.com Cladribine (2-chloro-2'-deoxyadenosine) promotes closed dCK conformation. nih.gov 2-chloro-6-substituted purines show potent PNP inhibition. nih.gov mdpi.combibliotekanauki.plnih.govrcsb.orgnih.govmdpi.comnih.gov
FluorineC2' (Ribose)Influences sugar pucker (conformational effects).Increased stability against nucleases and phosphorylases. sigmaaldrich.comoup.commdpi.comoup.comresearchgate.net Affects polymerase recognition and incorporation. nih.govsigmaaldrich.comnih.govresearchgate.netrsc.orgnih.gov2'-fluoro can stabilize specific sugar conformations. mdpi.comoup.com 2'-fluorinated nucleosides are resistant to RNase A. researchgate.net Sugar pucker (e.g., North conformation) can be important for polymerase binding. nih.govresearchgate.net 2'-fluoronucleotides can be incorporated by polymerases. nih.gov nih.govsigmaaldrich.comoup.comresearchgate.netcapes.gov.brmdpi.comoup.comnih.govresearchgate.netresearchgate.netrsc.orgnih.gov
Dideoxy (lack of 3'-OH)C3' (Ribose)Prevents further chain elongation after incorporation.Acts as a chain terminator when incorporated by polymerases.Lack of 3'-OH is a common feature of chain-terminating NRTIs. nih.govresearchgate.net nih.govresearchgate.net

This table summarizes the individual effects of the 2-chloro and 2'-fluoro/3'-dideoxy modifications based on studies of related compounds. The combined effect of these modifications in 2-Cl-2'-F-ddP would be a summation and potential synergy of these individual impacts, leading to a unique SAR profile.

Role of the Dideoxy Moiety

The "dd" in 2-Cl-2'-F-ddP indicates a dideoxy sugar moiety, specifically a 2',3'-dideoxyribose. This structural feature, characterized by the absence of hydroxyl groups at both the 2' and 3' positions of the sugar ring, is critical to the mechanism of action for many nucleoside analogs used as antiviral or anticancer agents.

Mechanism of Chain Termination

The primary mechanism by which 2',3'-dideoxy nucleoside analogs exert their biological effects is through chain termination during nucleic acid synthesis. After entering the cell, these analogs are typically phosphorylated by cellular kinases to their active triphosphate forms. mdpi.comasm.org The triphosphate analog then competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into a growing DNA (or sometimes RNA) strand by a polymerase enzyme, such as a viral reverse transcriptase or a cellular DNA polymerase. encyclopedia.pubnih.govmdpi.comasm.org Once the dideoxy analog is incorporated into the nascent nucleic acid chain, the absence of a 3'-hydroxyl group on the sugar ring prevents the formation of the phosphodiester bond with the next incoming nucleotide. mdpi.comresearchgate.netasm.org This lack of a 3'-OH group makes further elongation of the chain impossible, effectively terminating nucleic acid synthesis. mdpi.comresearchgate.netasm.orgispub.comgoogle.com

Implications for DNA/RNA Synthesis Inhibition

The chain termination mechanism primarily impacts DNA synthesis. In the context of antiviral therapy, particularly for retroviruses like HIV, dideoxy analogs target the viral reverse transcriptase, inhibiting the conversion of viral RNA into DNA. encyclopedia.pubnih.govasm.org This prevents the integration of the viral genome into the host cell DNA. For rapidly dividing cancer cells, these analogs can inhibit cellular DNA polymerases, thereby blocking cell proliferation. nih.govresearchgate.netcuni.cz However, inhibition of host cellular DNA polymerases, especially the mitochondrial DNA polymerase gamma, can lead to undesirable toxicity, a significant consideration in the therapeutic index of these compounds. nih.govasm.org While primarily DNA synthesis inhibitors, some nucleoside analogs can also affect RNA synthesis depending on the specific compound and target polymerase. nih.govcuni.cznih.gov The dideoxy modification specifically confers the ability to act as an obligate chain terminator once incorporated into a growing nucleic acid strand. mdpi.commdpi.com

Modifications to the Purine Base and Sugar Ring for Enhanced Activity

Modifications to the purine base (at positions like C2, C6, or C8) and the sugar ring (at positions like 2', 3', or 5') of dideoxy nucleosides are extensively explored to optimize their pharmacological properties, including potency, selectivity, metabolic stability, and cellular uptake. For a compound like 2-Cl-2'-F-ddP, the presence of a chlorine atom at the 2-position of the purine base and a fluorine atom at the 2'-position of the dideoxyribose sugar represents specific modifications aimed at influencing its activity.

Systematic Structural Variations and Their Biological Correlates

Systematic variations in the structure of dideoxy purine nucleosides have revealed important SAR principles. Modifications at the C2 position of the purine ring, such as the introduction of a chlorine atom as in 2-chloro-2'-deoxyadenosine (cladribine), can significantly impact metabolic stability, particularly resistance to deamination by adenosine deaminase (ADA). nih.govopenaccesspub.orgsigmaaldrich.com This resistance can lead to higher intracellular concentrations of the active triphosphate metabolite. Studies on 2-substituted purine nucleosides have shown that the nature of the substituent at this position influences antiviral and cytotoxic potency. medchemexpress.comaaai.orgpnas.org For example, among 6-halo-2',3'-dideoxypurine ribofuranosides, the order of anti-HIV activity varied depending on the halogen and the presence or absence of a 2-amino group. pnas.org

Modifications at the 2' position of the sugar ring, such as the introduction of a fluorine atom, can influence the sugar puckering conformation and affect interactions with polymerases. nih.govnih.govmdpi.comresearchgate.netnih.govuni.lumdpi.com The configuration of the 2'-substituent (e.g., ribo or arabino) is also critical for activity and can determine whether an analog is recognized as a substrate by specific enzymes. nih.govresearchgate.net For instance, 2'-fluoro-substituted nucleosides have been studied for activity against various viruses, with the 2'-fluoro modification impacting their interaction with viral RNA-dependent RNA polymerases. nih.govresearchgate.netmdpi.com The combination of modifications, such as the 2-chloro on the base and the 2'-fluoro on the sugar in 2-Cl-2'-F-ddP, is designed to leverage the favorable properties associated with each individual modification, potentially leading to enhanced activity or altered pharmacokinetic profiles compared to less substituted analogs. nih.gov The specific stereochemistry at the 2' position (e.g., ribo as implied by the name or arabino as in CAFdA) is a key determinant of biological activity. nih.govresearchgate.net

Compound ClassBase ModificationSugar ModificationKey SAR ImplicationExample (if available)
Dideoxy Purine NucleosidesVariable2',3'-dideoxyChain termination due to lack of 3'-OH. mdpi.comresearchgate.netasm.orgddI (Dideoxyinosine) fishersci.com
2-Substituted Purine Nucleosides2-ChloroVariableResistance to ADA deamination. nih.govopenaccesspub.orgsigmaaldrich.comCladribine (2-chloro-2'-deoxyadenosine) sigmaaldrich.com
2'-Modified NucleosidesVariable2'-FluoroAffects sugar conformation, polymerase interaction. researchgate.netmdpi.com2'-Fluoro-2',3'-dideoxyadenosine nih.govuni.lu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish mathematical relationships between the structural properties of a series of compounds and their biological activity. ispub.comaaai.orgd-nb.infonih.govasm.org In the context of nucleoside analogs, QSAR studies aim to identify and quantify the physicochemical and structural descriptors that are most predictive of activity (e.g., antiviral potency, cytotoxicity) or inactivity. ispub.comaaai.orgd-nb.info By analyzing a dataset of compounds with known structures and activities, QSAR models can correlate variations in descriptors (such as electronic properties, lipophilicity, steric features, and topological indices) with observed biological responses. ispub.comd-nb.infoasm.org

For nucleoside analogs, QSAR has been applied to understand the factors governing their activity against targets like HIV reverse transcriptase. aaai.orgnih.govasm.org These studies can highlight the importance of specific molecular features, such as the electrostatic potential around the molecule or the size and shape of substituents, for binding to the target enzyme or for cellular uptake and metabolism. ispub.comasm.org QSAR models can serve as predictive tools to estimate the potential activity of novel, unsynthesized analogs, thereby guiding the design and prioritization of compounds for synthesis and biological evaluation. ispub.comaaai.orgd-nb.info

Computational Approaches in SAR Elucidation

Beyond QSAR, a range of computational approaches are employed to complement experimental SAR studies and provide deeper insights into the molecular basis of activity for nucleoside analogs. These methods can help to understand how these molecules interact with their biological targets and how structural modifications influence these interactions.

Computational techniques utilized in nucleoside analog research include molecular mechanics, quantum mechanics, molecular dynamics simulations, and molecular docking. nih.govd-nb.inforesearchgate.netacs.org Molecular docking studies, for instance, can predict the preferred binding orientation and affinity of a nucleoside analog (or its triphosphate form) within the active site of a target polymerase. nih.govd-nb.infoacs.org This provides structural insights into the key interactions (e.g., hydrogen bonding, hydrophobic contacts) that govern binding and potential chain termination. nih.govacs.org

Molecular dynamics simulations can offer a more dynamic view of the interaction between the nucleoside analog and the enzyme, accounting for flexibility and conformational changes. d-nb.inforesearchgate.net These simulations can help to understand the stability of the bound complex and the kinetic aspects of incorporation and chain termination. researchgate.net

Furthermore, computational methods are used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for assessing the drug-likeness and potential in vivo behavior of designed analogs. researchgate.net By integrating data from structural analysis, binding predictions, and ADMET profiling, computational approaches play a vital role in rational drug design and the iterative process of optimizing the SAR of nucleoside analogs like 2-Cl-2'-F-ddP derivatives. nih.govd-nb.inforesearchgate.netacs.org

Computational MethodApplication in Nucleoside Analog SAR
Molecular DockingPredicting binding pose and affinity to target polymerases. nih.govd-nb.infoacs.org
Molecular DynamicsSimulating dynamic interactions, conformational changes, and complex stability. d-nb.inforesearchgate.net
Quantum Mechanics/Molecular MechanicsCalculating electronic properties and interaction energies. d-nb.info
In silico ScreeningRapid evaluation of large libraries of compounds based on predicted properties or binding. d-nb.info
ADMET PredictionEstimating pharmacokinetic and toxicity profiles. researchgate.net

Molecular Docking and Dynamics Simulations of Compound-Enzyme Complexes

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a macromolecule (receptor), such as an enzyme. nih.gov The primary goal is to predict the binding affinity between the ligand and the receptor by evaluating various possible binding poses and scoring them based on their estimated interaction energies. nih.gov For nucleoside analogs like derivatives of 2-Cl-2'-F-ddP, the target enzymes are often polymerases (e.g., viral RNA-dependent RNA polymerases or reverse transcriptases, or cellular DNA polymerases) or kinases involved in nucleoside phosphorylation.

The process typically involves preparing the 3D structures of both the enzyme and the ligand. wikipedia.orgsigmaaldrich.com The ligand's conformational flexibility is considered, and docking algorithms explore different translational and rotational orientations within the enzyme's binding site. nih.gov Scoring functions are then used to rank the generated poses, with lower scores generally indicating more favorable binding interactions. nih.gov

Molecular dynamics (MD) simulations are often employed after molecular docking to provide a more realistic and dynamic view of the compound-enzyme complex. sigmaaldrich.comguidetoimmunopharmacology.org While docking provides a static snapshot of the predicted binding pose, MD simulations simulate the movement of atoms and molecules over time, allowing for the exploration of conformational changes in both the ligand and the enzyme, as well as the influence of the surrounding environment (e.g., solvent and ions). sigmaaldrich.comguidetoimmunopharmacology.orgfishersci.co.uk This is particularly important for understanding induced-fit mechanisms, where the binding of the ligand causes a conformational change in the enzyme. nih.gov MD simulations can help refine docking poses, assess the stability of the complex over time, and provide more accurate estimates of binding free energies. sigmaaldrich.comguidetoimmunopharmacology.org

In the context of nucleoside analogs, molecular docking and dynamics simulations can help researchers understand:

How the 2-chloro and 2'-fluoro substitutions, along with modifications to the base or phosphate (B84403) group in 2-Cl-2'-F-ddP derivatives, affect their ability to fit into the active site of a target enzyme.

The specific interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the derivative and key amino acid residues in the binding site. fishersci.co.ukmims.com

The conformational preferences of the sugar ring (e.g., North or South pucker) and how these preferences influence binding. (While not specific to 2-Cl-2'-F-ddP, studies on other 2'-fluorinated nucleosides highlight the influence of fluorine on sugar conformation nih.govhiv.gov).

The stability of the bound complex and the dynamics of the interactions over time. sigmaaldrich.comguidetoimmunopharmacology.org

Studies on other nucleoside analogs targeting viral polymerases, such as those for HCV NS5B polymerase or HIV reverse transcriptase, frequently utilize these computational methods to elucidate binding mechanisms and guide the design of more potent inhibitors. mims.combidd.group

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, ionizable groups) of a molecule that are necessary for its biological activity. wikipedia.orguni.lunewdrugapprovals.org Pharmacophore models can be developed based on the 3D structures of known active compounds (ligand-based pharmacophore modeling) or based on the interactions observed in a protein-ligand complex structure (structure-based pharmacophore modeling). uni.lunewdrugapprovals.orgpharmakb.com

For derivatives of 2-Cl-2'-F-ddP, pharmacophore modeling could involve:

Identifying the key features of active derivatives that are crucial for binding to a specific target enzyme.

Creating a pharmacophore model that represents these essential features in 3D space.

Using this model to understand the structural requirements for activity and to guide the design of new derivatives with improved properties.

Virtual screening (VS) is a computational method used to search large databases of chemical compounds to identify potential drug candidates that are likely to bind to a specific biological target. nih.govnih.govnih.govresearchgate.net Pharmacophore models are often used as a rapid and efficient filter in virtual screening workflows. wikipedia.orguni.lunewdrugapprovals.org Compounds from a database are computationally screened against the pharmacophore model, and only those that match the spatial arrangement of the required features are retained for further evaluation. wikipedia.orgnewdrugapprovals.org This significantly reduces the number of compounds to be considered, allowing researchers to focus on the most promising candidates. nih.govresearchgate.net

Virtual screening can be either ligand-based or structure-based. nih.govnih.govnih.gov Ligand-based virtual screening relies on the similarity of compounds to known active molecules, often employing pharmacophore models or molecular shape and electrostatic similarity. nih.govnih.gov Structure-based virtual screening, on the other hand, utilizes the 3D structure of the target protein and typically involves molecular docking to predict binding poses and affinities. nih.govnih.gov

For 2-Cl-2'-F-ddP derivatives, pharmacophore modeling and virtual screening could be applied to:

Identify novel chemical scaffolds or existing compounds that share the key pharmacophoric features of known active derivatives, even if they have different core structures.

Prioritize compounds from large chemical libraries for experimental testing, thereby saving time and resources. nih.govresearchgate.net

Explore the potential activity of 2-Cl-2'-F-ddP derivatives against a range of potential enzyme targets by screening against pharmacophore models derived from known inhibitors of those targets.

The combination of pharmacophore modeling and virtual screening is a powerful strategy in drug discovery pipelines, enabling the identification of diverse chemical structures with desired biological activity based on their shared molecular recognition features. newdrugapprovals.orgpharmakb.com

Cellular Pharmacokinetics and Selectivity Mechanisms Pre Clinical Focus

Differential Uptake and Intracellular Concentration in Target vs. Non-Target Cells

The cellular uptake of Clofarabine (B1669196) is primarily mediated by nucleoside transporters located on the cell membrane. Different types of nucleoside transporters exist, and their expression levels can vary significantly between different cell types, including target malignant cells and non-target host cells. This differential expression of nucleoside transporters, such as the human equilibrative nucleoside transporter 1 (hENT1), plays a crucial role in determining the initial rate and extent of Clofarabine entry into cells. Higher expression or activity of uptake transporters in target cells compared to non-target cells can lead to greater intracellular concentrations of the analog. Conversely, reduced transporter activity or expression in certain cell types can contribute to lower intracellular levels, potentially conferring a degree of resistance or reduced susceptibility. Following uptake, the compound is subject to intracellular metabolism, which further influences its effective intracellular concentration in its active form.

Substrate Preference of Activating Enzymes in Different Cell Types

Clofarabine is a prodrug that requires intracellular phosphorylation to become biologically active. The initial and rate-limiting step in its activation is the phosphorylation of the parent nucleoside analog to its monophosphate form. This reaction is primarily catalyzed by deoxycytidine kinase (dCK). Subsequent phosphorylations by other kinases convert the monophosphate to the diphosphate (B83284) and ultimately to the active triphosphate form, Clofarabine triphosphate (2-Cl-2'-F-araATP).

The differential expression and catalytic efficiency (substrate preference) of dCK in various cell types are critical determinants of Clofarabine's selective activity. Target cells, such as certain leukemia cells, often exhibit higher levels of dCK activity compared to many normal cells. This elevated dCK activity in target cells leads to a more efficient conversion of the inactive nucleoside analog into its active triphosphate metabolite. Consequently, higher intracellular concentrations of the cytotoxic triphosphate are accumulated in target cells, while non-target cells with lower dCK activity accumulate less of the active metabolite. This differential enzymatic activation is a major factor contributing to the selective toxicity observed in pre-clinical studies.

Differential Susceptibility of Target and Host Cellular Processes to Analogs

Once converted to its active triphosphate form, Clofarabine triphosphate exerts its cytotoxic effects by interfering with essential cellular processes, primarily DNA synthesis. The triphosphate analog acts as a potent inhibitor of DNA polymerase, the enzyme responsible for DNA replication. It also serves as a substrate for DNA polymerase and can be incorporated into the growing DNA chain, leading to chain termination and DNA strand breaks. Furthermore, Clofarabine triphosphate inhibits ribonucleotide reductase (RNR), an enzyme essential for the synthesis of deoxyribonucleotides, thereby depleting the cellular pool of precursors required for DNA synthesis.

The differential susceptibility of target and host cellular processes to these inhibitory effects can contribute to selectivity. While DNA synthesis and RNR are fundamental processes in all proliferating cells, the metabolic state, proliferation rate, and the specific isoforms or complexes of DNA polymerase and RNR present in target cells versus normal cells might influence their relative sensitivity to Clofarabine triphosphate. Although the primary mechanism involves direct inhibition and incorporation, subtle differences in the reliance on specific pathways or the presence of compensatory mechanisms in different cell types could play a role in differential susceptibility.

Mechanisms of Selective Toxicity at the Cellular Level (e.g., enzyme affinity differences, metabolic channeling)

The selective toxicity of Clofarabine at the cellular level is a multifactorial phenomenon arising from the interplay of several mechanisms. A primary driver of selectivity is the differential metabolic activation, particularly the higher activity of deoxycytidine kinase (dCK) in target cells compared to many normal cells. This leads to preferential accumulation of the active triphosphate metabolite in malignant cells.

Another contributing factor can be the differential expression and activity of nucleoside transporters, influencing the initial uptake of the drug. Higher uptake in target cells enhances the substrate availability for intracellular phosphorylation.

While the affinity of Clofarabine triphosphate for its target enzymes (DNA polymerase and ribonucleotide reductase) is a key determinant of its potency, differences in the affinity of these enzymes for the analog across different cell types could theoretically contribute to selectivity, although the differential dCK activity is considered the dominant factor in activation-dependent selectivity.

Metabolic channeling, where intermediates are preferentially directed towards certain pathways, could also play a role. For instance, efficient channeling of Clofarabine monophosphate through the phosphorylation pathway to the triphosphate form in high-dCK cells would favor its activation and subsequent cytotoxic effects. Conversely, in cells with lower dCK activity, the monophosphate might be more susceptible to deamination by enzymes like cytidine (B196190) deaminase, leading to inactivation.

Illustrative Data (Hypothetical/Representative based on literature concepts):

While specific quantitative data tables comparing uptake and enzyme activity across multiple cell types were not directly extracted in a format suitable for direct table generation from the search snippets, the literature consistently highlights the differential nature of these processes. Below is a conceptual representation of how such data might be presented, illustrating the principles discussed:

Conceptual Data Table: Relative dCK Activity and Clofarabine Triphosphate Accumulation

Cell TypeRelative dCK Activity (Arbitrary Units)Relative Intracellular Clofarabine Triphosphate (Arbitrary Units)
Target Cell Line AHighHigh
Target Cell Line BHigh to ModerateHigh to Moderate
Non-Target Cell XLowLow
Non-Target Cell YVery LowVery Low

Conceptual Data Table: Relative Nucleoside Transporter Expression

Cell TypeRelative hENT1 Expression (Arbitrary Units)
Target Cell Line AHigh
Target Cell Line BModerate
Non-Target Cell XLow
Non-Target Cell YModerate to Low

Future Research Directions and Translational Perspectives Pre Clinical

Development of Novel Synthetic Strategies for Advanced Analogs

Developing novel synthetic strategies is crucial for generating advanced analogs of 2-Cl-2'-F-ddP. This involves exploring new chemical reactions and methodologies to modify the core structure of 2-Cl-2'-F-ddP, potentially leading to compounds with improved potency, altered specificity, enhanced metabolic stability, or reduced off-target effects. Research in organic synthesis is continuously evolving, with new methods for functionalizing molecules, such as transition metal-catalyzed C-H functionalization, offering avenues for creating diverse libraries of analogs acs.org. The synthesis of analogs often involves modifying specific parts of the molecule, such as the sugar moiety or the purine (B94841) base, to probe structure-activity relationships nih.govpurdue.edu. For instance, strategies for synthesizing modified nucleoside analogs, including those with fluorine substitutions, are an active area of research nih.gov. These efforts can lead to the identification of novel compounds with potentially superior pharmacological profiles compared to the parent compound.

Exploration of Broader Spectrum Activity Against Emerging Pathogens

Investigating the activity of 2-Cl-2'-F-ddP against a broader range of emerging pathogens is a critical pre-clinical research direction. The emergence of novel viruses and drug-resistant strains necessitates the search for broad-spectrum antiviral agents nih.govunmc.edu. Nucleoside analogs, like 2-Cl-2'-F-ddP, are a class of compounds known for their antiviral properties, typically by interfering with viral replication processes mdpi.com. Pre-clinical studies could involve evaluating the compound's efficacy against various viral families beyond its initial target, including arboviruses and respiratory viruses, which are considered potential agents for future pandemics unmc.edu. This involves in vitro testing against panels of different viruses and potentially exploring its mechanism of action against conserved viral targets or host factors required by multiple viruses nih.gov. For example, studies have explored the broad-spectrum activity of other antiviral compounds against coronaviruses and other RNA viruses nih.govmdpi.com.

Integration of Structure-Based Drug Design and Computational Chemistry

Integrating structure-based drug design (SBDD) and computational chemistry approaches can significantly accelerate the pre-clinical development of 2-Cl-2'-F-ddP and its analogs. SBDD utilizes the three-dimensional structure of a biological target, such as a viral enzyme, to design or identify compounds that can bind to it effectively gardp.orgnih.govresearchgate.net. Computational methods, including molecular docking and dynamics simulations, can predict the binding affinity and interactions between 2-Cl-2'-F-ddP or its analogs and their target proteins gardp.orgnih.govscielo.org.mx. These tools can guide the design of novel analogs with improved binding characteristics and predict potential off-target interactions nih.govcam.ac.uk. Computational chemistry can also be used to predict physicochemical properties and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, helping to prioritize compounds for synthesis and in vitro/in vivo testing nih.gov.

Investigation of Combination Therapies with Other Antiviral Agents

Exploring the potential of 2-Cl-2'-F-ddP in combination therapies with other antiviral agents is a promising pre-clinical strategy. Combination therapy is a common approach in treating viral infections, particularly to enhance efficacy, reduce the risk of resistance development, and lower effective doses nih.govoregonstate.edu. Pre-clinical studies would involve evaluating the synergistic, additive, or antagonistic effects of combining 2-Cl-2'-F-ddP with other approved or investigational antiviral drugs in cell culture and animal models. This research can identify rational drug combinations that offer improved outcomes against specific pathogens or a broader spectrum of activity oregonstate.edunih.gov. Studies on combination therapies for other viral infections, such as HIV and HCV, provide a precedent for this approach nih.gov.

Application in Pre-Clinical Disease Models Beyond Viral Infections

Investigating the potential therapeutic applications of 2-Cl-2'-F-ddP in pre-clinical disease models beyond viral infections could uncover novel uses for the compound. While nucleoside analogs are primarily known for their antiviral and anticancer activities mdpi.com, some compounds in this class have shown activity in other disease areas. Pre-clinical models for various diseases, including inflammatory conditions or certain genetic disorders, could be utilized to explore any potential therapeutic effects of 2-Cl-2'-F-ddP nih.govaltex.org. This would involve testing the compound in relevant in vitro and in vivo models to assess its impact on disease progression, biomarkers, and physiological outcomes. Research into the mechanisms of action of 2-Cl-2'-F-ddP could also provide clues about its potential in non-viral diseases.

Advanced Pharmacokinetic and Pharmacodynamic Studies in Animal Models

Conducting advanced pharmacokinetic (PK) and pharmacodynamic (PD) studies in relevant animal models is essential for understanding the in vivo behavior of 2-Cl-2'-F-ddP and predicting its effects in humans. PK studies evaluate how the compound is absorbed, distributed, metabolized, and excreted in the body, while PD studies assess its biochemical and physiological effects and the relationship between drug concentration and effect creative-biolabs.comnih.govnih.gov. These studies in various animal species, such as mice, rats, or non-human primates, provide crucial data on drug exposure, tissue distribution, half-life, and the relationship between dose and efficacy or toxicity nih.govnih.govbiorxiv.orgresearchgate.net. Advanced studies can involve different routes of administration, dose-response relationships, and the investigation of potential drug-drug interactions that might affect PK/PD profiles creative-biolabs.combiorxiv.org. The goal is to establish optimal dosing regimens and predict human PK/PD behavior to inform future clinical trial design nih.gov.

Q & A

Q. How can researchers ensure the purity and reproducibility of 2-Cl-2'-F-ddP synthesis?

To validate purity, combine high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy. For reproducibility, document reaction conditions (e.g., solvent ratios, temperature gradients, and catalyst loadings) in detail. Include step-by-step protocols in the main manuscript for up to five critical compounds; additional syntheses should be relegated to supplementary materials . Cross-reference established literature for known intermediates and confirm novel compounds with elemental analysis and mass spectrometry .

Q. What analytical techniques are critical for characterizing 2-Cl-2'-F-ddP’s structural and electronic properties?

Use a multi-technique approach:

  • Structural analysis : Single-crystal X-ray diffraction (SCXRD) for absolute configuration, complemented by NMR (¹H, ¹³C, 19F) for solution-phase conformation.
  • Electronic properties : UV-Vis spectroscopy and cyclic voltammetry to assess redox behavior and electronic transitions.
  • Thermal stability : Differential scanning calorimetry (DSC) to determine decomposition thresholds. Ensure raw data and instrument calibration details are archived in supplementary files for peer validation .

Q. How should researchers design initial biological assays to evaluate 2-Cl-2'-F-ddP’s activity?

Adopt a tiered strategy:

  • In vitro screening : Use cell-based assays (e.g., cytotoxicity in cancer cell lines) with dose-response curves (IC₅₀ calculations).
  • Controls : Include positive controls (e.g., established therapeutics) and solvent-only negative controls.
  • Replication : Perform triplicate runs with blinded data analysis to minimize bias. Document statistical methods (e.g., ANOVA) and software tools (e.g., GraphPad Prism) in the methods section .

Advanced Research Questions

Q. How can contradictions in spectral data for 2-Cl-2'-F-ddP derivatives be systematically resolved?

Apply a stepwise validation protocol:

  • Cross-validate techniques : Compare NMR data with SCXRD to rule out solvent-induced conformational changes.
  • Dynamic effects : Use variable-temperature NMR to assess rotational barriers or tautomeric equilibria.
  • Computational modeling : Perform density functional theory (DFT) calculations to predict spectroscopic signatures and reconcile discrepancies . Publish conflicting data in supplementary materials with a detailed discussion of potential sources of error .

Q. What methodologies optimize 2-Cl-2'-F-ddP’s synthetic yield while minimizing side products?

Implement design of experiments (DoE) frameworks:

  • Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., reaction time, solvent polarity).
  • Response surface methodology (RSM) : Model interactions between factors to pinpoint optimal conditions.
  • Scale-up validation : Test small-scale optimizations in pilot reactors to assess reproducibility under flow conditions .

Q. How can researchers investigate the structure-activity relationship (SAR) of 2-Cl-2'-F-ddP analogs?

Develop a modular SAR workflow:

  • Analog synthesis : Systematically vary substituents (e.g., halogen positioning, stereochemistry) using parallel synthesis techniques.
  • Biological profiling : Compare IC₅₀ values across analogs in target-specific assays (e.g., enzyme inhibition).
  • Data mining : Use cheminformatics tools (e.g., molecular docking, QSAR models) to correlate structural features with activity trends .

Q. What strategies address batch-to-batch variability in 2-Cl-2'-F-ddP’s physicochemical properties?

  • Process analytical technology (PAT) : Integrate real-time monitoring (e.g., in-line FTIR) to detect deviations during synthesis.
  • Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) to identify hygroscopicity or photolytic sensitivity.
  • Standard operating procedures (SOPs) : Document critical quality attributes (CQAs) and control limits for raw materials .

Methodological Guidance

How should researchers frame focused, hypothesis-driven questions for 2-Cl-2'-F-ddP studies?

Avoid broad inquiries like “What is 2-Cl-2'-F-ddP’s biological role?” Instead, use comparative or causal frameworks:

  • Comparative : “How does fluorination at the 2' position affect 2-Cl-2'-F-ddP’s binding affinity compared to non-fluorinated analogs?”
  • Causal : “Does altering the chlorine substituent’s electronegativity modulate 2-Cl-2'-F-ddP’s metabolic stability?” .

Q. What ethical and reporting standards apply to 2-Cl-2'-F-ddP data sharing?

  • FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. Use repositories like Zenodo with machine-readable metadata .
  • Co-production : Engage stakeholders in defining research priorities and refining survey questions during Delphi-style consensus studies .

Q. How can conflicting results in 2-Cl-2'-F-ddP’s mechanism of action be addressed?

  • Triangulation : Combine orthogonal assays (e.g., genetic knockout models, biochemical reconstitution) to confirm findings.
  • Meta-analysis : Aggregate datasets from independent labs to identify consensus pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.